3-Methylpyrido[3,2-e][1,2,4]triazine
Description
Structure
3D Structure
Properties
CAS No. |
30962-73-3 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-methylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C7H6N4/c1-5-9-6-3-2-4-8-7(6)11-10-5/h2-4H,1H3 |
InChI Key |
TYYIWEFAWZZEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CC=C2)N=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylpyrido 3,2 E 1 2 3 Triazine and Its Derivatives
Established Synthetic Pathways for Pyrido[3,2-e]mdpi.comresearchgate.netnih.govtriazines
Traditional methods for synthesizing the pyrido[3,2-e] mdpi.comresearchgate.netnih.govtriazine core rely on classical organic reactions, primarily focusing on building the 1,2,4-triazine (B1199460) ring from appropriately substituted pyridine (B92270) precursors.
Cyclization reactions are a cornerstone for the formation of the pyrido[3,2-e] mdpi.comresearchgate.netnih.govtriazine ring system. A common strategy involves the use of 3-amino-2-hydrazinopyridines as key precursors. Acid-catalyzed cyclization of these pyridines with reagents like triethyl orthoformate leads to the formation of the 1,2-dihydropyrido[3,2-e] mdpi.comresearchgate.netnih.govtriazine hydrochloride. researchgate.net Subsequent mild dehydrogenation, for instance with alkaline potassium ferricyanide, yields the fully aromatic heteroaromatic pyrido[3,2-e] mdpi.comresearchgate.netnih.govtriazine. researchgate.net
Another established cyclization approach is the cyclodehydration of 2-(2-acetylhydrazino)-3-aminopyridines. researchgate.net This intramolecular reaction, typically promoted by alcoholic hydrogen chloride, directly furnishes the dihydrotriazine ring fused to the pyridine core. researchgate.net A related principle is seen in the synthesis of other fused triazines, where the diazotization of an amino group positioned adjacent to a carboxamide on a heterocyclic ring induces cyclization to form the triazine ring. nih.gov For example, 3,6-dihydro-4H-pyrazolo[3,4-d] mdpi.comresearchgate.netnih.govtriazin-4-ones are synthesized via the diazotization of 3-amino-1H-pyrazole-4-carboxamides. nih.gov
The synthesis of the related pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine-4(3H)-ones also utilizes a cyclization strategy, starting from 3-amino-thieno[2,3-b]pyridine-2-carboxamides. nih.gov
Reductive cyclization methods, while not always single-step processes, are crucial for preparing the necessary precursors for cyclization. The key starting materials, 2-substituted 3-aminopyridines, are often generated through the chemical reduction of the corresponding 3-nitropyridines. researchgate.net This reduction step converts the nitro group into an amino group, which is then available to participate in subsequent cyclization reactions to form the triazine ring. researchgate.net This two-step sequence, involving reduction followed by cyclization, represents a fundamental and reliable pathway to access the pyrido[3,2-e] mdpi.comresearchgate.netnih.govtriazine scaffold. researchgate.net
Condensation reactions provide a powerful and versatile route to pyrido mdpi.comresearchgate.netnih.govtriazine systems by combining two or more molecular fragments. A prominent example is the reaction between 1-amino-2-imino-pyridine derivatives and α-dicarbonyl compounds. nih.govacs.org Specifically, the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitriles with α-keto acids like pyruvic acid results in the formation of 3-methyl-2-oxo-pyrido[1,2-b] mdpi.comresearchgate.netnih.govtriazine derivatives. nih.govacs.org This reaction proceeds through the initial nucleophilic attack of the pyridine's N-amino group on a keto-carbonyl, followed by an intramolecular cyclization involving the imino group and the second carbonyl, ultimately leading to the fused triazine ring after dehydration. acs.org
A similar strategy is employed in the synthesis of novel pyrido[4,3-e] mdpi.comresearchgate.netnih.govtriazino[3,2-c] mdpi.comresearchgate.netnih.govthiadiazine 6,6-dioxides, where a key step is the condensation of an aminoguanidine (B1677879) derivative with 2-oxoalkanoic acids. mdpi.comnih.gov This highlights the general utility of condensing a hydrazine (B178648) or related moiety with a 1,2-dicarbonyl equivalent to construct the 1,2,4-triazine ring. mdpi.com The Niementowski-type ring condensation has also been adapted for the synthesis of trisubstituted pyrido[3,2-e] mdpi.comresearchgate.netnih.govtriazines, demonstrating a classical approach applied to this specific heterocyclic system. researchgate.net
| Precursor 1 | Precursor 2 | Product Type | Catalyst/Conditions | Citation |
| 1-Amino-2-imino-4-phenylpyridine-3-carbonitrile | Pyruvic Acid | 3-Methyl-2-oxo-8-phenyl-2H-pyrido[1,2-b] mdpi.comresearchgate.netnih.govtriazine-9-carbonitrile | TFA, AcOH, EtOH, 130°C (Q-tube) | nih.govacs.org |
| 1-Amino-2-imino-4-phenylpyridine-3-carbonitrile | Phenylglyoxylic Acid | 2-Oxo-3,8-diphenyl-2H-pyrido[1,2-b] mdpi.comresearchgate.netnih.govtriazine-9-carbonitrile | TFA, AcOH, EtOH, 130°C (Q-tube) | nih.gov |
| 3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine | 2-Oxoalkanoic Acids | 3-Substituted pyrido[4,3-e] mdpi.comresearchgate.netnih.govtriazino[3,2-c] mdpi.comresearchgate.netnih.govthiadiazine 6,6-dioxides | Glacial Acetic Acid, Reflux | mdpi.comnih.gov |
Novel Synthetic Strategies and Methodological Advancements
Recent advancements in synthetic chemistry have led to more efficient and versatile methods for constructing pyrido mdpi.comresearchgate.netnih.govtriazine derivatives, including one-pot and tandem reaction protocols.
One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. A convenient one-pot, two-step method has been described for producing fused pyrido[1,2-a] mdpi.comnih.govnih.govtriazine-2-ones from N-(2'-pyridinyl)benzoylacetamide and nitrosobenzenes. researchgate.net Similarly, a mild and operationally simple one-pot synthesis of substituted mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridines has been developed from 2-hydrazinopyridine (B147025) and various aldehydes at room temperature, showcasing an atom-economic approach to related fused systems. rsc.org
More complex tetracyclic systems containing a triazolo-pyridine moiety have been assembled in a one-pot reaction where the closure of a thiophene (B33073) ring occurs concurrently with an alkylation step. nih.gov An efficient protocol for synthesizing pyrido[1,2-b] mdpi.comresearchgate.netnih.govtriazine derivatives has been established using a high-pressure Q-tube reactor, which facilitates the condensation of 1-amino-2-imino-pyridine derivatives with α-keto acids in a single vessel, improving yields and reaction times compared to traditional refluxing conditions. nih.govacs.org
Tandem or cascade reactions enable the construction of complex molecules through a sequence of intramolecular events without isolating intermediates. An iron(III)-catalyzed tandem cyclization has been reported for the synthesis of 2-pyridones, demonstrating the power of this approach in building heterocyclic structures. nih.gov In a notable example relevant to fused pyridine systems, a variety of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones were prepared through a cascade strategy involving an intramolecular 6-endo-dig cyclization and subsequent trichloromethylation. rsc.org
The synthesis of 1,2,4-triazines has also been achieved through an unexpected rhodium-catalyzed reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles. organic-chemistry.org This process involves an O-H insertion and rearrangement to form a common intermediate, which then undergoes intramolecular cyclization under mild conditions to yield the final triazine products. organic-chemistry.org These advanced methodologies provide rapid access to diverse and complex heterocyclic scaffolds.
Catalytic Methods (e.g., TFA-catalyzed)
The synthesis of pyridotriazine scaffolds can be effectively achieved through acid catalysis, with trifluoroacetic acid (TFA) emerging as a potent catalyst for these transformations. Research has demonstrated an efficient protocol for synthesizing novel pyrido[1,2-b] nih.govchim.ittriazine derivatives through the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids, such as pyruvic acid and phenylglyoxylic acid. nih.govnih.gov In this process, TFA is used to induce the transformation, highlighting its role in facilitating the cyclization reaction. nih.govnih.gov
The mechanism involves the acid catalyst protonating the carbonyl oxygen of the α-keto acid, which enhances the electrophilicity of the carbonyl carbon. acs.org This activation facilitates the subsequent nucleophilic attack and intramolecular cyclization steps required to form the triazine ring. The use of TFA (10 mol %) in combination with glacial acetic acid (3 equivalents) has been optimized to achieve high yields of the desired products. acs.org This catalytic approach is superior to traditional methods that may require harsher conditions or longer reaction times. nih.gov
High-Pressure Reactor Synthesis (e.g., Q-tube reactor)
To further optimize the synthesis of pyridotriazine derivatives, high-pressure reactors, specifically the Q-tube reactor, have been employed. nih.gov This strategy has proven to be a safe and highly efficient tool for conducting condensation reactions under elevated pressure and temperature. nih.govacs.org When the reaction between 1-amino-2-imino-pyridine and pyruvic acid was conducted in a Q-tube reactor at 130 °C for just 40 minutes, the yield of the resulting 3-methyl-2-oxo-8-phenyl-2H-pyrido[1,2-b] nih.govchim.it-triazine-9-carbonitrile was significantly improved compared to traditional refluxing conditions. nih.govacs.org
The enclosed environment of the Q-tube allows for heating solvents above their atmospheric boiling points, which accelerates the reaction rate considerably. For instance, a reaction that yielded 48% of the product after 12 hours under reflux saw a substantial increase in yield when performed in a Q-tube. acs.org This high-pressure assisted method represents a significant advancement, providing superb yields in shorter reaction times. nih.gov
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-methyl-2-oxo-8-phenyl-2H-pyrido[1,2-b] nih.govchim.it-triazine-9-carbonitrile (3a) acs.org
| Entry | Catalyst/Additive | Solvent | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Glacial AcOH (4 equiv) | EtOH | Reflux | 130 | 12 h | 48 |
| 2 | TFA (10 mol %), AcOH (3 equiv) | EtOH | Q-tube | 130 | 40 min | 94 |
Green Chemistry Principles in the Synthesis of Pyrido[3,2-e]benchchem.comnih.govchim.ittriazines
The development of synthetic routes for pyridotriazines and related heterocycles is increasingly guided by the principles of green chemistry. The goal is to create more environmentally benign processes by reducing waste, energy consumption, and the use of hazardous substances. acs.orgmdpi.com
A prime example is the TFA-catalyzed, Q-tube-assisted synthesis of pyrido[1,2-b] nih.govchim.ittriazine derivatives, which is described as an eco-friendly green approach. acs.org The significant reduction in reaction time (from hours to minutes) and the high efficiency of the reaction contribute to a lower energy footprint. acs.org Furthermore, some strategies aim for solvent-free conditions, which are inherently cleaner, safer, and more economical. chim.itresearchgate.net For instance, the synthesis of related nitrogen-rich heterocycles like pyrido nih.govchim.itacs.orgtetrazines has been successfully developed under solvent-free melt conditions, eliminating the need for potentially harmful solvents. researchgate.net
Other green techniques applied to the synthesis of related 1,3,5-triazine (B166579) derivatives include the use of microwave irradiation and ultrasonication. mdpi.com These methods offer rapid heating, shorter reaction times, and often lead to cleaner reactions with higher yields compared to conventional heating. chim.itmdpi.com The use of water as a solvent, facilitated by a phase-transfer catalyst, further enhances the sustainability of these synthetic protocols. mdpi.com
Mechanistic Studies of 3-Methylpyrido[3,2-e]benchchem.comnih.govchim.ittriazine Formation Reactions
Understanding the reaction mechanism is crucial for optimizing the synthesis of pyridotriazine compounds. For the acid-catalyzed formation of pyrido[1,2-b] nih.govchim.ittriazine derivatives, a plausible mechanistic pathway has been proposed. acs.org
The reaction is initiated by the protonation of the carbonyl oxygen of the α-keto acid (e.g., pyruvic acid) by the acid catalyst (TFA). acs.org This step is critical as it increases the electrophilic character of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. The primary amino group of the 1-amino-2-imino-pyridine precursor then attacks this activated carbonyl carbon. This is followed by a dehydration step, leading to the formation of a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the endocyclic pyridine nitrogen onto the imine carbon. A final aromatization step yields the stable fused pyrido[1,2-b] nih.govchim.ittriazine ring system. acs.org The efficiency of this pathway is greatly enhanced by the use of high-pressure reactors and appropriate catalysis, which drives the reaction towards the desired product in high yield. acs.org
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Methylpyrido 3,2 E 1 2 3 Triazine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the number and types of hydrogen and carbon atoms in a molecule.
In the ¹H NMR spectrum of a 3-methylpyrido cymitquimica.comhuji.ac.ilmdpi.comtriazine derivative, the methyl protons are expected to appear as a singlet in the upfield region. The aromatic protons on the pyrido moiety will exhibit characteristic chemical shifts and coupling patterns depending on their position. For instance, in related pyrido[1,2-a] cymitquimica.combldpharm.comnih.govtriazine derivatives, proton signals for the triazine ring system appear at distinct chemical shifts, with some protons showing broad singlets. researchgate.net The analysis of chemical shifts of protons on related triazine structures has been used to understand the electronic properties of the ring system. mdpi.com
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the methyl group will resonate at a high field, while the sp²-hybridized carbons of the pyrido and triazine rings will appear at lower fields. The chemical shifts of these carbons are sensitive to the electronic effects of the nitrogen atoms within the rings. nih.gov For example, in related 3-amino-5,6-dimethyl-1,2,4-triazine, the methyl carbons and the ring carbons have been assigned specific chemical shifts. chemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Triazine Analogues Note: This table is a composite based on data from various triazine derivatives and serves as an illustrative guide.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | 2.0 - 2.8 | 10 - 25 |
| Pyridine (B92270) Ring Protons | 7.0 - 9.0 | 120 - 150 |
| Triazine Ring Carbons | Not Applicable | 140 - 165 |
| Pyridine Ring Carbons | Not Applicable | 120 - 160 |
Two-Dimensional NMR (e.g., COSY, ROESY, HMBC)
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity and spatial relationships between atoms, which is often not possible from 1D spectra alone. For complex heterocyclic systems like 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine, 2D NMR is essential for unambiguous structural assignment. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine, COSY would reveal the connectivity of the protons on the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for piecing together the carbon skeleton. For the target molecule, one would expect to see correlations from the methyl protons to the C3 carbon of the triazine ring and the adjacent quaternary carbon. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. tsijournals.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. mdpi.comnih.gov
For 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules like N₂ or HCN from the triazine ring. HRMS would be used to confirm the molecular formula, C₇H₆N₄, by comparing the experimentally measured exact mass to the calculated value. nih.gov
Table 2: HRMS Data for 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine
| Parameter | Value |
| Molecular Formula | C₇H₆N₄ |
| Calculated Exact Mass | 146.0643 |
| Expected [M+H]⁺ Ion (m/z) | 147.0722 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. mdpi.com
Key expected absorptions include C-H stretching vibrations from the methyl group and the aromatic pyridine ring, and C=N and C=C stretching vibrations within the fused heterocyclic ring system. The specific frequencies of these bands can provide clues about the electronic structure of the molecule. For instance, the IR spectra of related pyrido[4,3-e] cymitquimica.comhuji.ac.ilmdpi.comtriazino[3,2-c] cymitquimica.comhuji.ac.ilmdpi.comthiadiazine derivatives show characteristic absorption bands that confirm their structural features. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine Note: This table is based on typical values for similar functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |
| C=N Stretch | 1620 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
X-ray Crystallography for Molecular Structure Confirmation
While specific crystallographic data for 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine may not be widely published, the structures of numerous analogous triazine-containing heterocyclic systems have been definitively confirmed using this method. mdpi.comnih.gov For example, the crystal structure of a 3-phenyl cymitquimica.comhuji.ac.ilmdpi.comtriazino[5,6-c]quinoline analogue confirmed the nearly planar conformation of the fused ring system. mdpi.com Such studies on related compounds provide a strong basis for understanding the expected molecular geometry of 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine, which is anticipated to be a largely planar molecule.
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. mdpi.com
For a newly synthesized sample of 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine, a close agreement between the found and calculated values for C, H, and N would provide strong evidence for its purity and confirm its empirical and molecular formula. nih.gov
Table 4: Calculated Elemental Composition of 3-Methylpyrido[3,2-e] cymitquimica.comhuji.ac.ilmdpi.comtriazine (C₇H₆N₄)
| Element | Percentage Composition (%) |
| Carbon (C) | 57.53 |
| Hydrogen (H) | 4.14 |
| Nitrogen (N) | 38.33 |
Computational and Theoretical Chemistry Studies of Pyrido 3,2 E 1 2 3 Triazines
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic structure and reactivity of molecules. For heteroaromatic systems like pyrido cymitquimica.commdpi.comresearchgate.nettriazines, these methods are invaluable for elucidating properties that are difficult to measure experimentally.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are frequently used to investigate the properties of 1,2,4-triazine (B1199460) derivatives and their fused systems. nih.govnih.gov
Researchers employ DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p), to determine the optimized molecular structures, electronic properties, and spectroscopic features of these compounds. nih.gov For instance, in studies on related pyrido-annelated tetrazines and triazepines, DFT calculations were crucial for explaining the electronic distribution and reactivity. nih.gov The molecular electrostatic potential (MEP) maps, derived from DFT, help in visualizing the electron density and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the electronic transitions and chemical reactivity of the molecule. nih.gov For a series of 1,2,4-triazine derivatives designed as dye-sensitizers, DFT calculations were used to predict their photoelectronic properties and suitability for solar cell applications. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for 1,2,4-Triazine Derivatives (Note: Data is based on related 1,2,4-triazine structures, not 3-Methylpyrido[3,2-e] cymitquimica.commdpi.comresearchgate.nettriazine)
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Pyrido cymitquimica.commdpi.comresearchgate.netnih.govtetrazines | -6.5 to -7.0 | -2.0 to -2.5 | 4.0 to 5.0 | nih.gov |
| 1,2,4-Triazine Dyes | -5.61 to -5.81 | -3.87 to -3.88 | 1.74 to 1.94 | nih.gov |
| Isatin-s-triazine Hydrazones | -6.191 | -2.285 | 3.906 | mdpi.com |
While largely superseded by DFT for high-accuracy calculations, semi-empirical methods like CNDO (Complete Neglect of Differential Overlap) and MNDO (Modified Neglect of Diatomic Overlap) still find utility in specific applications, particularly for very large systems or high-throughput screening where computational cost is a primary concern. These methods are parameterized using experimental data to simplify the complex integrals found in ab initio calculations.
In the past, these methods were instrumental in providing the first theoretical insights into the electronic structure and properties of novel heterocyclic systems. For example, studies on various triazine isomers used such methods to predict their electronic states and molecular properties. hw.ac.uk Though less common now, they can still provide useful qualitative trends in molecular properties across a series of related compounds.
Molecular Geometry Optimization and Conformation Analysis
Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. For 3-Methylpyrido[3,2-e] cymitquimica.commdpi.comresearchgate.nettriazine, geometry optimization calculations would be performed to find the lowest energy conformation. DFT methods, such as B3LYP/6-311G, are highly effective for accurately predicting bond lengths, bond angles, and dihedral angles.
For the fused, planar ring system of pyrido[3,2-e] cymitquimica.commdpi.comresearchgate.nettriazine, the primary conformational question would concern the orientation of the methyl group. While rotation of the methyl group has a low energy barrier, its preferred orientation can be determined. In studies of more complex derivatives, such as 3-phenyl-substituted triazines, computational geometry optimization is used to determine the twist angle of the phenyl ring relative to the fused heterocyclic core, which has significant implications for the molecule's electronic properties and crystal packing. mdpi.com The planarity of the fused ring system is a key feature, and calculations confirm that such systems are nearly planar, a characteristic that facilitates π-stacking interactions in a biological or material context. mdpi.com
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is central to structure-based drug design. Given that many 1,2,4-triazine derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects, docking studies are frequently performed to hypothesize their mechanism of action. nih.govnih.govnih.gov
For example, in a study of pyrido-annelated tetrazines, molecular docking was used to investigate the binding mechanism and affinity of the compounds with Janus Kinase-2 (JAK2), a protein implicated in cancer. nih.gov Similarly, derivatives of pyrazolo[4,3-e] cymitquimica.commdpi.comresearchgate.nettriazine were docked into the active sites of various protein kinases to explore their potential as anticancer agents. nih.gov These studies typically involve:
Receptor Preparation: Obtaining the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank).
Ligand Preparation: Generating the 3D structure of the ligand (e.g., 3-Methylpyrido[3,2-e] cymitquimica.commdpi.comresearchgate.nettriazine) and optimizing its geometry.
Docking Simulation: Using software like AutoDock or Discovery Studio to place the ligand into the receptor's binding site in multiple conformations and score the interactions.
The results are analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. The docking score, an estimate of the binding affinity, helps to rank potential drug candidates.
Table 2: Illustrative Molecular Docking Results for Fused Triazine Derivatives (Note: Data is based on related structures and different protein targets)
| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrido cymitquimica.commdpi.comresearchgate.netnih.govtetrazines | Janus Kinase-2 (4P7E) | -7.5 to -8.5 | LEU932, VAL863, LYS882 | nih.gov |
| 1,2,4-Triazine Derivatives | CYP51 (4LXJ) | -6.8 to -8.1 | TYR132, HIE377, MET508 | nih.gov |
| Quinoline-Pyrido[2,3-d]pyrimidinones | Sortase A (S. pyogenes) | -7.8 to -8.2 | (Hydrophobic interactions) | nih.gov |
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms that are often inaccessible through experimental means alone. This involves mapping the potential energy surface of a reaction, locating the transition state (the highest energy point along the reaction coordinate), and calculating the activation energy.
For the synthesis of pyrido cymitquimica.commdpi.comresearchgate.nettriazine derivatives, computational studies can help elucidate the mechanistic pathway. For instance, the formation of pyrido[1,2-b] cymitquimica.commdpi.comresearchgate.nettriazines via the condensation of 1-amino-2-imino-pyridines with α-keto acids was rationalized with a postulated mechanism. acs.org A full computational study would involve calculating the energies of reactants, intermediates, transition states, and products. This allows for the validation of a proposed mechanism by confirming that the calculated energy barriers are reasonable and that the proposed intermediates are stable species (local minima on the potential energy surface). Such studies on the synthesis of 3-Methylpyrido[3,2-e] cymitquimica.commdpi.comresearchgate.nettriazine could clarify the regioselectivity of the cyclization step and help optimize reaction conditions. mdpi.com
Structure Activity Relationship Sar Studies of Pyrido 3,2 E 1 2 3 Triazine Derivatives
Impact of Substituent Modifications on Biological Activities
Systematic modification of substituents on the pyrido[3,2-e] nih.govnih.govijpsr.infotriazine skeleton is a fundamental strategy to modulate biological activity. Researchers have investigated how different functional groups at various positions can alter the pharmacological profile of these compounds.
The introduction of various alkyl, aryl, and heterocyclic groups at the 3-position of the pyridotriazine ring system has been a key area of investigation. In a series of related pyrido[3,4-e]-1,2,4-triazines, structural modifications included a range of alkyl, cycloalkyl, substituted phenyl, and heterocyclic moieties at this position. nih.gov These changes were shown to be critical for the compounds' antifungal activity, with certain derivatives exhibiting inhibitory effects against various fungal strains at concentrations of 16 μg/mL or less. nih.gov
For instance, studies on related 1,2,4-triazine (B1199460) derivatives have demonstrated that incorporating a 6-methylbenzothiazole (B1275349) moiety can lead to a highly active and selective antitumor compound. nih.gov Similarly, another study highlighted a tetracyclic triazine analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, which showed promising antibiotic activity against several drug-resistant bacterial strains. ijpsr.info This indicates that complex heterocyclic and substituted aryl groups can confer significant and specific biological activities.
Table 1: Impact of Substituents on the Biological Activity of 1,2,4-Triazine Derivatives
| Core Structure | Substituent Group | Observed Biological Activity | Reference |
|---|---|---|---|
| Pyrido[3,4-e]-1,2,4-triazine | Alkyl, Cycloalkyl, Substituted Phenyl, Heterocycle at C3 | Antifungal activity (MIC ≤ 16 μg/mL) | nih.gov |
| 1,2,4-Triazine | 6-Methylbenzothiazole | Selective antitumor activity | nih.gov |
| 1,2,4-Triazine | 3-(3-(3-chlorphenyl)pyrolidin-1-yl) | Antibiotic activity against drug-resistant bacteria | ijpsr.info |
The electronic properties of substituents play a crucial role in modulating the biological activity of the parent molecule. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the heterocyclic ring system, affecting its interaction with biological targets. nih.govmdpi.com
In a study on thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to pyridotriazines, the effect of EWGs and EDGs was systematically evaluated. mdpi.com It was found that compounds bearing a cyano group (-CN), a potent EWG, successfully decreased the expression of the FOXM1 protein in a breast cancer cell line. mdpi.com In contrast, the compound with a methyl group (-CH₃), a weak EDG, was inactive. mdpi.com This suggests that the electronic properties of the substituent, rather than just its size, are fundamental to its biological activity. mdpi.com The electron-withdrawing effect of the -CN group was shown to create an electron-rich region that favorably interacts with key residues in the target's binding site. mdpi.com Similarly, in another study on pyrimidine-based inhibitors, adding a trifluoromethyl (-CF₃) group, a strong EWG, led to a significant improvement in binding affinity to the target enzyme. scielo.br
Conversely, studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed that the presence of an electron-donating methoxy (B1213986) (-OCH₃) group was beneficial for activity. nih.gov This highlights that the optimal electronic influence is target-specific, and no single rule applies to all biological systems. Any form of electron perturbation, whether by donating or withdrawing groups, can reduce the aromaticity of the parent structure, thereby influencing its interactions. nih.gov
Table 2: Influence of Electronic Groups on Biological Activity
| Compound Series | Substituent Type | Example Group | Effect on Activity | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridines | Electron-Withdrawing | -CN | Increased inhibitory activity (anti-cancer) | mdpi.com |
| Thieno[2,3-b]pyridines | Electron-Donating | -CH₃ | Inactive | mdpi.com |
| Pyrimidine (B1678525) Hybrids | Electron-Withdrawing | -CF₃ | Improved binding affinity | scielo.br |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | Electron-Donating | -OCH₃ | Beneficial for activity | nih.gov |
Correlation between Fused Ring Systems and Biological Activity
Fusing additional rings to the pyridotriazine core creates more complex polycyclic systems, which can significantly alter biological activity by changing the molecule's size, planarity, and electronic distribution. mdpi.com The nature of the fused ring is a critical determinant of the resulting pharmacological profile.
For example, the synthesis of novel pyrido[4,3-e] nih.govnih.govijpsr.infotriazino[3,2-c] nih.govnih.govijpsr.infothiadiazine 6,6-dioxides created a new fused heterocyclic system. mdpi.com While some of these compounds showed moderate anticancer activity, the fusion also led to a loss of activity against certain cell lines compared to simpler precursors. mdpi.com In another example, studies on pyrazolo[4,3-e] nih.govnih.govijpsr.infotriazine derivatives showed that fusing a tetrazole ring to create a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govijpsr.infotriazine system resulted in compounds with stronger cytotoxic activity against breast cancer cells compared to the parent unfused sulphonyl derivatives. nih.gov
Research on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives also explored the effect of expanding the scaffold. nih.gov It was noted that expanding the two-ring system into a three-ring triazolo analogue or a four-ring quinazoline (B50416) derivative significantly impacted the anticancer activity, often causing a remarkable drop in potency. nih.gov This demonstrates that while ring fusion is a powerful tool for creating chemical diversity, it does not always lead to enhanced biological function and must be approached with careful consideration of the target.
Design Principles for Enhanced Biological Activity
Based on SAR studies of pyrido[3,2-e] nih.govnih.govijpsr.infotriazine and related heterocyclic systems, several design principles can be formulated to guide the development of new derivatives with enhanced biological activity:
Targeted Substitution: The introduction of specific substituents at key positions is crucial. For antifungal activity, various alkyl, substituted phenyl, and heterocyclic groups at the 3-position of the pyridotriazine ring are effective. nih.gov For anticancer applications, incorporating moieties like benzothiazole (B30560) or substituted pyrrolidine (B122466) can yield potent compounds. ijpsr.infonih.gov
Electronic Tuning: The electronic nature of substituents must be optimized for the specific biological target. Potent electron-withdrawing groups like -CN or -CF₃ can significantly enhance binding affinity and activity in some contexts, such as enzyme inhibition. mdpi.comscielo.br In other cases, electron-donating groups like -OCH₃ may be more beneficial. nih.gov
Strategic Ring Fusion: The fusion of additional heterocyclic rings can modulate biological activity, but is not a universal strategy for improvement. Fusing a tetrazole ring to a pyrazolotriazine core was shown to enhance cytotoxicity. nih.gov However, expanding a pyridopyrimidine into a larger triazolo or quinazoline system often leads to decreased activity. nih.gov This suggests that maintaining an optimal molecular size and shape for fitting into the target's binding site is critical.
Scaffold Hopping and Hybridization: Combining the pyridotriazine core with other known pharmacologically active scaffolds is a viable strategy. rsc.org This can lead to hybrid molecules with novel or enhanced biological properties. The development of new drugs often relies on such innovative combinations of heterocyclic systems. mdpi.com
Scientific Literature Lacks Specific Biological Data for 3-Methylpyrido[3,2-e] google.comgoogle.comacs.orgtriazine
Despite a comprehensive search of available scientific literature, no specific biological activity data has been found for the chemical compound 3-Methylpyrido[3,2-e] google.comgoogle.comacs.orgtriazine or its parent structure, pyrido[3,2-e] google.comgoogle.comacs.orgtriazine. Therefore, it is not possible to provide an article on the mechanistic investigations of its biological activities as requested.
The investigation into the biological properties of fused triazine ring systems is an active area of chemical and pharmacological research. These scaffolds are recognized for their diverse biological activities, including potential applications in anticancer and antimicrobial therapies. However, the specific biological profile of a compound is highly dependent on its precise molecular structure, including the arrangement of atoms within the fused rings and the nature and position of any substituents.
Searches for "3-Methylpyrido[3,2-e] google.comgoogle.comacs.orgtriazine" and its core "pyrido[3,2-e] google.comgoogle.comacs.orgtriazine" did not yield any peer-reviewed studies detailing its synthesis and subsequent evaluation for biological effects such as cytotoxicity, apoptosis or autophagy induction, kinase inhibition, or antimicrobial efficacy.
While research exists for structurally related but distinct isomers, such as pyrido[3,4-e] google.comgoogle.comacs.orgtriazines, pyrazolo[4,3-e] google.comgoogle.comacs.orgtriazines, and pyrido[1,2-b] google.comgoogle.comacs.orgtriazines, the findings from these studies cannot be extrapolated to 3-Methylpyrido[3,2-e] google.comgoogle.comacs.orgtriazine due to the principles of structure-activity relationships. Minor changes in the heterocyclic ring fusion or substituent placement can lead to vastly different biological outcomes.
Consequently, the requested article, with its detailed outline on mechanistic investigations, cannot be generated with scientific accuracy at this time. The absence of data in the public domain for this specific compound prevents a factual discussion of its biological activity profile, anticancer mechanisms, and antimicrobial properties.
Mechanistic Investigations of Biological Activities of Pyrido 3,2 E 1 2 3 Triazine Analogues
Antimicrobial Activity Mechanisms
Antibacterial Efficacy
The antibacterial potential of pyrido[3,2-e] nih.govnih.govnih.govtriazine analogues is attributed to their interaction with essential bacterial cellular processes. Naturally occurring pyrazolo[4,3-e] nih.govnih.govnih.govtriazines, for instance, have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. remedypublications.com The core triazine structure is often considered a key pharmacophore responsible for this activity. biointerfaceresearch.com
Research into novel synthesized 1,2,4-triazine (B1199460) derivatives has provided specific insights into their efficacy. For example, the compound 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one demonstrated significant antimicrobial activity against a panel of bacteria. biointerfaceresearch.com The power of its antibacterial action is thought to be due to the presence of the 1,2,4-triazine ring, which leads to a notable increase in antibacterial efficacy. biointerfaceresearch.com The minimum inhibitory concentration (MIC) is a key measure of this efficacy, representing the lowest concentration required to inhibit bacterial growth. researchgate.net
Detailed findings from in vitro antibacterial screening of a synthesized 1,2,4-triazine derivative are presented below:
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) | Reference |
| Escherichia coli | 18 | 125 | biointerfaceresearch.com |
| Pseudomonas aeruginosa | 15 | 250 | biointerfaceresearch.com |
| Klebsiella pneumoniae | 16 | 250 | biointerfaceresearch.com |
| Staphylococcus aureus | 20 | 125 | biointerfaceresearch.com |
| Bacillus cereus | 17 | 125 | biointerfaceresearch.com |
| Enterococcus faecalis | 14 | 500 | biointerfaceresearch.com |
Antifungal Efficacy
Analogues of pyrido[3,2-e] nih.govnih.govnih.govtriazine have also been identified as potent antifungal agents. A series of pyrido[3,4-e]-1,2,4-triazines, which are structural isomers of the title compound, were effective against various fungal species in agar (B569324) dilution assays. nih.gov These compounds inhibited strains of Candida, Aspergillus, Mucor, and Trychophyton at MICs of 16 μg/mL or less. nih.gov
Further structural modifications, such as the creation of fused heterocyclic systems, have yielded compounds with notable antifungal properties. Derivatives of pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine proved effective against microorganisms in vitro, with some exhibiting antifungal activity against hyphomycetes comparable to the established antifungal drug Miconazole. nih.gov Similarly, certain nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govbiointerfaceresearch.comthiadiazole derivatives demonstrated significant activity against Cryptococcus neoformans, a pathogenic fungus. nih.gov
| Fungal Species | Compound Type | MIC (µg/mL) | Reference |
| Candida species | Pyrido[3,4-e]-1,2,4-triazine | ≤16 | nih.gov |
| Aspergillus species | Pyrido[3,4-e]-1,2,4-triazine | ≤16 | nih.gov |
| Mucor species | Pyrido[3,4-e]-1,2,4-triazine | ≤16 | nih.gov |
| Trychophyton species | Pyrido[3,4-e]-1,2,4-triazine | ≤16 | nih.gov |
| Cryptococcus neoformans | 6f (R = 3-Cl) analog | 1 | nih.gov |
| Cryptococcus neoformans | 6g (R = 4-Cl) analog | 2 | nih.gov |
| Cryptococcus neoformans | 6h (R = 3,4-diCl) analog | 0.5 | nih.gov |
Antiviral Activity Mechanisms
The 1,2,4-triazine ring is a structural moiety found in several compounds developed for their antiviral properties. nih.govresearchgate.net The mechanisms of action are varied and often involve mimicking natural nucleosides to interfere with viral replication.
One prominent example is the development of triazine analogues of Cidofovir. The compound 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, a 5-azacytosine (B16484) (triazine) derivative, has demonstrated potent activity against a wide range of DNA viruses, including adenoviruses, poxviruses, and various herpesviruses. nih.gov Like Acyclovir, which acts as a blocker of viral DNA synthesis, these analogues disrupt the viral replication cycle. nih.gov
Another mechanism involves the imitation of the purine (B94841) guanosine (B1672433) cycle, a strategy employed by the broad-spectrum antiviral drug Ribavirin, which itself contains a triazole ring. nih.govresearchgate.net This suggests that triazine-containing compounds can act as purine or pyrimidine (B1678525) mimics, thereby being mistakenly incorporated into viral DNA or RNA by viral polymerases, which ultimately halts replication. Studies on other triazole derivatives have shown inhibitory properties against HIV-1, with some compounds exhibiting efficacy comparable to established drugs. nih.gov
Enzyme Inhibition Studies (e.g., Tyrosinase, Urease)
Pyrido[3,2-e] nih.govnih.govnih.govtriazine analogues have been investigated as inhibitors of specific enzymes that are implicated in disease pathogenesis.
Tyrosinase Inhibition
Tyrosinase is a key, multi-copper-containing enzyme involved in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibition is a target for treating hyperpigmentation disorders. nih.gov Chiral pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides have been shown to possess significant inhibitory activity against mushroom tyrosinase. mdpi.com The mechanism of such inhibitors often involves competitive binding to the enzyme's active site. nih.gov Competitive inhibitors may chelate the copper ions within the active site, mimicking the enzyme's natural substrate and preventing the catalytic reaction from proceeding. nih.gov Molecular docking studies have been employed to investigate the specific interactions between these triazine sulfonamides and the tyrosinase active site at a molecular level. mdpi.com
Urease Inhibition
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org In pathogenic microorganisms like Helicobacter pylori, this activity is a crucial virulence factor that allows survival in the acidic stomach environment. frontiersin.org Therefore, urease inhibitors are sought after for treating related infections. frontiersin.org
Several studies have demonstrated that triazine and triazole analogues are potent urease inhibitors. nih.govnih.gov Derivatives of nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govbiointerfaceresearch.comthiadiazole and 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have shown IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. nih.govnih.gov Kinetic studies of the most potent derivatives revealed a competitive type of inhibition, suggesting they occupy the enzyme's active site. nih.gov In silico analyses have further supported these findings, showing favorable interactions between the inhibitor molecules and the active site of the urease enzyme. frontiersin.org
| Enzyme | Compound Class/Derivative | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
| Urease | 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (8d) | Potent | - | nih.gov |
| Urease | 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (8e) | Potent | - | nih.gov |
| Urease | 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.org |
| Urease | 1-(3-nitropyridin-2-yl)piperazine derivative (7e) | 2.24 ± 1.63 | 23.2 ± 11.0 | frontiersin.org |
| Urease | nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govbiointerfaceresearch.comthiadiazole (6a) | 0.87 ± 0.09 | 22.54 ± 2.34 | nih.gov |
| Urease | Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides | Significant Inhibition | - | mdpi.com |
| Tyrosinase | Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides | Significant Inhibition | - | mdpi.com |
Applications in Organic Synthesis and Materials Science
Utility as Synthetic Intermediates and Building Blocks in Organic Chemistry
The pyrido nih.govd-nb.infogoogle.comtriazine core is a recognized scaffold in medicinal chemistry and organic synthesis. Derivatives of this heterocyclic system serve as valuable starting materials for the construction of more complex molecules. For instance, various pyrido[3,2-e]-as-triazine derivatives have been synthesized and investigated for their potential biological activities, suggesting the utility of the core structure as a foundational element in drug discovery. google.com
While specific, detailed research on the synthetic utility of 3-Methylpyrido[3,2-e] nih.govd-nb.infogoogle.comtriazine as an intermediate is not extensively documented in publicly available literature, its structure suggests potential for further chemical modification. The methyl group and the nitrogen atoms in the triazine ring represent potential sites for functionalization, allowing for the synthesis of a library of derivatives.
Research on related structures, such as pyrazolo[4,3-e] nih.govd-nb.infogoogle.comtriazines and other fused 1,2,4-triazine (B1199460) systems, demonstrates the versatility of the triazine moiety as a building block. researchgate.netnih.govresearchgate.net These studies often involve reactions such as nucleophilic substitution and condensation to build more elaborate molecular architectures. fao.org For example, novel pyrido[4,3-e] nih.govd-nb.infogoogle.comtriazino[3,2-c] nih.govd-nb.infogoogle.comthiadiazine 6,6-dioxides have been synthesized from different starting materials, highlighting the broader interest in fused pyridotriazine systems. nih.gov
Table 1: Chemical Identity of 3-Methylpyrido[3,2-e] nih.govd-nb.infogoogle.comtriazine
| Property | Value |
| Compound Name | 3-Methylpyrido[3,2-e] nih.govd-nb.infogoogle.comtriazine |
| CAS Number | 30962-73-3 |
| Molecular Formula | C₇H₆N₄ |
| Availability | Commercially available for research use. bldpharm.com |
Exploration in Organic Optoelectronic Materials
There is no specific information available regarding the investigation of 3-Methylpyrido[3,2-e] nih.govd-nb.infogoogle.comtriazine as an n-type semiconductor. Research in this area tends to focus on larger, more conjugated systems that facilitate electron transport. While the triazine core is electron-deficient, a key characteristic for n-type materials, the specific properties of the 3-methyl derivative have not been reported in this context.
Similarly, no published studies were found that specifically investigate the use of 3-Methylpyrido[3,2-e] nih.govd-nb.infogoogle.comtriazine in dye-sensitized solar cells (DSSCs). Research into sensitizers for DSSCs often involves molecules with a donor-π-acceptor (D-π-A) architecture to promote efficient charge separation. While the pyridotriazine core could potentially act as an acceptor or part of the π-bridge, studies have focused on other related heterocyclic systems. For instance, derivatives of pyrido[3,4-b]pyrazine (B183377) have been synthesized and successfully employed as sensitizers in DSSCs, demonstrating good power conversion efficiencies. scispace.comnih.govrsc.org Additionally, theoretical studies on other 1,2,4-triazine derivatives have suggested their potential as candidates for use in DSSCs. d-nb.info
Table 2: Related Compounds in Optoelectronic Research
| Compound Class | Application Area | Key Findings | Citations |
| Pyrido[3,4-b]pyrazine derivatives | Dye-Sensitized Solar Cells | Achieved power conversion efficiencies up to 7.12%. | scispace.comrsc.org |
| General 1,2,4-Triazine derivatives | Dye-Sensitized Solar Cells | Theoretical calculations suggest suitability as DSSC materials. | d-nb.info |
| (Hetero)Arene Ring-Fused nih.govd-nb.infogoogle.comTriazines | Organic Optoelectronics | Investigated as potential n-type semiconductors. | researchgate.net |
Future Perspectives and Research Directions
Development of Novel Synthetic Routes
The exploration of the full potential of 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine is intrinsically linked to the development of efficient and versatile synthetic methodologies. Early methods for the synthesis of pyrido[3,2-e]-as-triazine derivatives involved the acylation of 1,2-unsubstituted 1,2-dihydropyrido[3,2-e]-as-triazine precursors. google.com A previously reported synthesis of 3-substituted-pyrido[3,2-e]-1,2,4-triazines, including a dihydro derivative of 3-methylpyrido[3,2-e]-1,2,4-triazine, provides a foundational approach. lookchem.com
However, to accelerate the discovery of novel derivatives, future research should focus on developing more contemporary and efficient synthetic strategies. This includes the exploration of:
Microwave-assisted and ultrasound-assisted synthesis: These techniques have the potential to significantly reduce reaction times and improve yields, facilitating high-throughput synthesis of derivative libraries.
Catalytic cross-coupling reactions: The use of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, could enable the introduction of a wide variety of substituents onto the pyridotriazine core, allowing for the fine-tuning of its physicochemical and biological properties.
Flow chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and process control for the large-scale production of promising lead compounds.
The development of robust and adaptable synthetic routes will be a critical enabler for all other avenues of research into 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine.
Advanced Computational Design of Derivatives
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel bioactive molecules. For 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine, these approaches can guide the synthesis of derivatives with enhanced potency and selectivity towards specific biological targets. Future computational efforts should include:
Molecular docking studies: By modeling the interaction of 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine derivatives with the active sites of various enzymes and receptors, researchers can predict binding affinities and modes of interaction. This approach has been successfully applied to other 1,2,4-triazine (B1199460) derivatives to identify potential inhibitors of enzymes like pyruvate (B1213749) dehydrogenase kinase (PDK1) and Pim-1 kinase. unipd.itresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. This can help in identifying the key structural motifs responsible for a particular pharmacological effect and guide the design of more potent analogues.
Pharmacophore modeling: This technique can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore models can then be used to screen virtual libraries for new molecules with the desired activity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico ADMET profiling can be employed early in the drug discovery process to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological properties, thereby reducing the attrition rate in later stages of development.
The application of these computational methods will undoubtedly accelerate the identification of promising derivatives of 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine for various applications.
Comprehensive Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular mechanisms by which 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine and its derivatives exert their biological effects is paramount for their development as therapeutic agents. While direct mechanistic studies on this specific compound are currently lacking, research on related pyridotriazines and 1,2,4-triazines provides a solid foundation for future investigations.
Given that various fused triazine scaffolds have been identified as kinase inhibitors, a key area of investigation for 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine derivatives will be their potential to inhibit protein kinases. nih.govunipd.itresearchgate.netnih.gov For instance, substituted pyrido[3,2-d]-1,2,3-triazines have been designed as Pim-1 inhibitors, and 3-amino-1,2,4-triazine derivatives have shown potential as PDK1 inhibitors. unipd.itresearchgate.net Future research should therefore focus on:
Kinase profiling: Screening of 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine derivatives against a panel of kinases to identify potential targets.
Enzyme kinetics and binding assays: To determine the potency and mode of inhibition of active compounds.
Cell-based assays: To investigate the downstream effects of kinase inhibition in relevant cell lines, such as assessing the phosphorylation status of target proteins and effects on cell proliferation and apoptosis.
Furthermore, the potential for these compounds to interact with other biological targets, such as G-protein coupled receptors, should not be overlooked, as related triazine derivatives have been identified as adenosine (B11128) receptor antagonists. nih.gov A comprehensive understanding of the molecular targets and signaling pathways modulated by 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine will be crucial for its translation into clinical applications.
Expanding the Scope of Biomedical and Material Science Applications
The structural features of 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine suggest its potential utility in both biomedical and material science fields.
In the biomedical arena, the primary focus should be on exploring its potential as an:
Anticancer agent: Building on the established role of related fused triazines as kinase inhibitors, a thorough investigation into the anticancer properties of 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine derivatives is warranted. nih.govresearchgate.netmdpi.com This should include screening against a diverse panel of cancer cell lines and evaluation in preclinical models of cancer.
Antifungal agent: The reported antifungal activity of the isomeric pyrido[3,4-e]-1,2,4-triazines against various fungal strains suggests that 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine could also possess similar properties. lookchem.com Future studies should evaluate its efficacy against a broad spectrum of pathogenic fungi.
Antiviral agent: The pyrrolo[2,1-f] evitachem.comnih.govbldpharm.comtriazine scaffold is a component of the antiviral drug remdesivir, highlighting the potential of fused triazines in antiviral therapy. nih.gov
In the realm of material science, the nitrogen-rich heterocyclic core of 3-Methylpyrido[3,2-e] evitachem.comnih.govbldpharm.comtriazine suggests potential applications as:
Energetic materials: While not a primary focus, the high nitrogen content could be of interest in the design of novel energetic materials, an area where other triazine derivatives have been explored.
Organic electronic materials: The aromatic and electron-deficient nature of the pyridotriazine system could be exploited in the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
A multidisciplinary approach will be necessary to fully explore the diverse potential applications of this promising chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
